3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Beschreibung
Structural Features and Nomenclature
The molecular structure of this compound features a fused bicyclic system comprising both a pyridine and an imidazole ring, with the molecular formula C₇H₃BrClIN₂ and a molecular weight of 357.37 grams per mole. The compound belongs to the imidazo[1,2-a]pyridine family, characterized by the fusion of a six-membered pyridine ring with a five-membered imidazole ring through a shared nitrogen atom. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the numbering system begins with the bridgehead nitrogen and proceeds around the bicyclic framework.
The unique aspect of this compound lies in its tri-halogenated nature, with three different halogen atoms occupying specific positions on the heterocyclic framework. The bromine substituent is located at position 3 of the imidazole ring, while the chlorine and iodine atoms are positioned at carbons 6 and 8 respectively of the pyridine ring. This specific halogenation pattern creates a molecule with distinct electronic properties, as each halogen contributes differently to the overall electron density distribution across the bicyclic system.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃BrClIN₂ | |
| Molecular Weight | 357.37 g/mol | |
| Chemical Abstracts Service Number | 1221791-77-0 | |
| MDL Number | MFCD14584773 |
The structural complexity of this compound is further enhanced by the electronic effects of the halogen substituents. Each halogen atom contributes to the overall dipole moment and polarizability of the molecule, creating regions of varying electron density that can significantly influence molecular interactions and reactivity patterns. The strategic placement of these halogens enables selective functionalization at different positions, making this compound a valuable synthetic intermediate for accessing more complex molecular architectures.
Historical Context in Heterocyclic Chemistry
The development of imidazo[1,2-a]pyridine chemistry traces its origins to the pioneering work of Tschitschibabin in 1925, who first demonstrated the synthesis of these bicyclic heterocycles through the reaction of 2-aminopyridine derivatives with α-haloketones under elevated temperatures. This foundational methodology established the basic framework for constructing the imidazo[1,2-a]pyridine core, though early synthetic approaches often suffered from harsh reaction conditions and limited substrate scope.
The evolution toward multi-halogenated derivatives like this compound represents a significant advancement in the field, reflecting decades of methodological development in regioselective halogenation chemistry. The constitution of imidazo[1,2-a]pyridine derivatives was comprehensively reviewed by W. L. Mosby in 1961, marking a pivotal moment in understanding these complex heterocyclic systems and laying the groundwork for subsequent synthetic innovations.
The historical progression toward multi-halogenated imidazopyridines gained momentum with the development of transition-metal-free halogenation protocols in the 2010s and 2020s. These methodological advances enabled the preparation of compounds with unprecedented halogenation patterns, including the tri-halogenated derivative under discussion. The ability to introduce different halogen atoms at specific positions represents a triumph of modern synthetic methodology, allowing chemists to fine-tune molecular properties through strategic halogen placement.
Throughout this historical development, the recognition of imidazo[1,2-a]pyridines as "drug prejudice" scaffolds has driven continued interest in their synthesis and functionalization. The structural features that make these compounds attractive for pharmaceutical applications also make them valuable targets for synthetic chemists seeking to explore new chemical space through halogenation strategies.
Significance in Multi-Halogenated Imidazopyridine Research
The emergence of this compound as a research target reflects the growing importance of multi-halogenated heterocycles in contemporary synthetic chemistry. The presence of three different halogens within a single molecular framework creates unique opportunities for selective functionalization, as each halogen exhibits distinct reactivity patterns in cross-coupling reactions and other transformations. This differential reactivity enables sequential synthetic manipulations, where specific halogen atoms can be selectively replaced or modified while leaving others intact.
Recent developments in transition-metal-free halogenation methodologies have significantly enhanced the accessibility of such multi-halogenated derivatives. Ultrasound-assisted iodination protocols have demonstrated particular effectiveness for introducing iodine substituents at the C3 position of imidazo[1,2-a]pyridines, achieving yields ranging from 65 to 95 percent under mild conditions. Similarly, regioselective chlorination and bromination can be accomplished using sodium chlorite or bromite as halogen sources, providing atom-economical approaches to multi-halogenated products.
The synthetic utility of this compound extends beyond its role as a synthetic intermediate. The compound serves as a valuable platform for exploring structure-activity relationships in medicinal chemistry applications, where the electronic effects of different halogen combinations can be systematically investigated. The ability to selectively modify individual halogen substituents through cross-coupling reactions enables the preparation of diverse compound libraries for biological screening.
Eigenschaften
IUPAC Name |
3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBLVPYZQVLTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (BCI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
BCI is characterized by the presence of bromine, chlorine, and iodine substituents on the imidazo[1,2-a]pyridine core. Its chemical formula is , with a molecular weight of approximately 295.37 g/mol. The unique arrangement of halogens contributes to its reactivity and biological activity.
Anticancer Properties
BCI has been studied for its potential as an anticancer agent. A study evaluated various imidazo[1,2-a]pyridine derivatives for their inhibitory effects on FLT3-ITD kinase, a target in acute myeloid leukemia (AML). BCI demonstrated significant inhibition against this kinase, suggesting its potential as a therapeutic agent in treating AML .
Table 1: Inhibitory Activity of BCI and Related Compounds Against FLT3-ITD Kinase
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 45 | Moderate |
| Other analogs | Varies | High to Moderate |
Antimicrobial Activity
In another study, BCI was evaluated for its antimicrobial properties against various bacterial strains. Results indicated that BCI exhibited moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
Table 2: Antimicrobial Activity of BCI
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 10 |
The mechanism by which BCI exerts its biological effects is multifaceted. It is believed to interact with specific enzymes and receptors involved in cell signaling pathways. For instance, the inhibition of FLT3-ITD kinase leads to reduced cell proliferation in cancer cells . Additionally, BCI's structural features allow it to participate in hydrogen bonding and π-π interactions with target proteins.
Study on Cytotoxicity
A cytotoxicity assay was conducted using human cervical carcinoma HeLa cells to determine the half-maximal inhibitory concentration (IC50) of BCI. The results indicated an IC50 value of approximately 150 µM, demonstrating significant cytotoxic effects .
Table 3: Cytotoxicity Results for BCI
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 150 |
| Control (e.g., Doxorubicin) | HeLa | 10 |
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The imidazo[1,2-a]pyridine scaffold, including derivatives like 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, has been shown to exhibit a wide range of biological activities:
- Anticancer Activity : Compounds derived from this scaffold have been investigated for their potential as FLT3 inhibitors in acute myeloid leukemia (AML). The presence of specific substituents can enhance their potency against FLT3 mutations, which are associated with poor patient outcomes .
- Antiviral and Antibacterial Effects : Research indicates that imidazo[1,2-a]pyridine derivatives possess antiviral and antibacterial properties, making them candidates for the development of new antimicrobial agents .
- Cytotoxic Activity : Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating their effectiveness. For example, some compounds showed significant inhibition of Rab geranylgeranylation in HeLa cells, impacting cell viability .
Synthetic Applications
The synthesis of this compound and its derivatives involves various methodologies that enhance their functionalization:
- Palladium-Catalyzed Reactions : The use of palladium-catalyzed carbonylation has been explored for introducing carboxamide groups into the imidazo[1,2-a]pyridine framework. This method allows for selective modifications that can lead to compounds with improved pharmacological profiles .
- Chemodivergent Synthesis : Recent advancements have enabled the chemodivergent synthesis of N-(pyridin-2-yl) amides and related imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine. This approach allows for the efficient production of various derivatives under mild conditions without the need for metal catalysts .
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| 3-Bromo-6-chloro derivative | FLT3 Inhibition | 4 | High potency against FLT3 mutations |
| 6-Carboxamido derivative | Cytotoxicity | <150 | Effective in HeLa cell line |
| 8-Iodo derivative | Antiviral | TBD | Under investigation |
Case Study: FLT3 Inhibitors in AML
In a study focused on developing inhibitors for FLT3 mutations in AML, various imidazo[1,2-a]pyridine derivatives were synthesized and tested. The study found that specific substitutions at the C6 position significantly impacted the inhibitory activity against FLT3, with some compounds demonstrating nanomolar IC50 values, indicating their potential as therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Their Key Properties
The following table summarizes critical differences between 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine and related compounds:
Key Comparative Insights
Halogenation Effects
- Reactivity : Iodine at position 8 (target compound) confers greater polarizability compared to bromine or chlorine, enhancing susceptibility to nucleophilic substitution (e.g., in cross-coupling reactions) .
- Solubility: The iodine atom’s larger size and lower electronegativity reduce aqueous solubility compared to amino or sulfonyl derivatives (e.g., 6-Bromoimidazo[1,2-a]pyridin-8-amine) .
Vorbereitungsmethoden
Synthetic Strategy Overview
The synthesis of 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine generally follows a convergent approach involving:
- Construction of the imidazo[1,2-a]pyridine core.
- Stepwise halogenation at the 3, 6, and 8 positions.
- Use of regioselective reactions and suitable protecting/deprotecting strategies when necessary.
The typical synthetic route can be divided into the following stages:
- Preparation of suitably halogenated pyridine precursors.
- Cyclization to form the imidazo[1,2-a]pyridine core.
- Introduction of the remaining halogen(s) via selective halogenation.
Preparation of Halogenated Pyridine Precursors
3.1. Synthesis of 3-Bromopyridine Derivatives
A robust method for synthesizing 3-bromopyridine involves direct bromination of pyridine using hydrobromic acid under controlled conditions. The process is scalable and cost-effective, as outlined in the following data table:
| Step | Reagents/Conditions | Product | Yield (%) | Purity (GC, %) |
|---|---|---|---|---|
| 1 | Pyridine + 40% HBr, 20–30°C | Bromination mix | — | — |
| 2 | Heat to 85–120°C, add 30% H₂O, 24h | 3-Bromopyridine | 46–87 | 89.4–98.3 |
| 3 | Extraction, distillation | 3-Bromopyridine | — | — |
- The method is one-pot and avoids high pressure or exotic reagents.
- Product isolation is straightforward via extraction and distillation.
3.2. Synthesis of 2-Amino-5-chloro-3-bromopyridine
Cyclization to Imidazo[1,2-a]pyridine Core
The cyclization is typically achieved by reacting the halogenated aminopyridine with a suitable aldehyde (e.g., chloroacetaldehyde) at elevated temperatures (70–160°C) in polar aprotic solvents such as DMF or acetonitrile.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 2 | Add chloroacetaldehyde (40% aq.), 70°C, 9h | 6-Chloro-8-bromoimidazo[1,2-a]pyridine | 60 | TLC/GC monitored |
- The crude product is filtered, dissolved in ethanol, treated with alkali (e.g., lithium hydroxide), recrystallized from hexane/ethyl acetate, and dried to afford the pure imidazo[1,2-a]pyridine derivative.
Summary Table of Key Synthetic Steps
Research Findings and Practical Considerations
- Scalability: The described methods use inexpensive and readily available reagents, making them suitable for both laboratory and industrial-scale synthesis.
- Purity: The use of recrystallization and careful workup procedures ensures high product purity, which is essential for downstream applications.
- Environmental and Safety Aspects: The protocols avoid the use of heavy metals and highly toxic reagents, and standard corrosion-resistant equipment suffices for all steps.
- Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry must be optimized for each halogenation step to maximize regioselectivity and yield.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via cyclization of halogenated pyridine precursors with appropriate carbonyl reagents. For example, bromo-substituted imidazo[1,2-a]pyridines are synthesized by treating bromopyruvate derivatives with diaminopyridines in ethanol under reflux, with NaHCO₃ as a base (yield: ~65%) . Key optimizations include temperature control (reflux conditions), solvent selection (ethanol for solubility and stability), and stoichiometric ratios of reagents.
- Characterization : Post-synthesis, purification via column chromatography and crystallization is critical. Purity is confirmed by melting point analysis (e.g., 215–225°C for related derivatives) and NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing halogenated imidazo[1,2-a]pyridines?
- Techniques :
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, aromatic protons in imidazo[1,2-a]pyridines resonate at δ 7.0–8.3 ppm, with coupling constants confirming substitution patterns .
- HRMS : Validates molecular weight (e.g., observed vs. calculated m/z values within ±0.005 Da) .
- X-ray crystallography : Resolves crystal packing and molecular geometry (e.g., planar imidazo[1,2-a]pyridine cores with r.m.s. deviations <0.025 Å) .
Advanced Research Questions
Q. How do halogen substituents influence the reactivity of this compound in cross-coupling reactions?
- Reactivity Hierarchy : Iodo groups undergo Suzuki-Miyaura coupling preferentially due to lower bond dissociation energy vs. bromo/chloro substituents. For example, palladium-catalyzed coupling with aryl boronic acids selectively replaces iodine at position 8 .
- Methodological Considerations :
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/toluene at 80–100°C.
- Competitive reactions : Sequential substitution (e.g., Cl → Br → I) requires protecting less reactive halogens via directing groups .
Q. What strategies address regioselectivity challenges in polyhalogenated imidazo[1,2-a]pyridines during functionalization?
- Approaches :
- Directed ortho-metalation : Use of lithiating agents (e.g., LDA) with directing groups (e.g., amides) to control substitution sites .
- Protection/deprotection : Temporary blocking of reactive halogens (e.g., silylation of iodine) to prioritize bromo/chloro substitution .
- Case Study : In 6-bromo-8-iodo derivatives, iodine’s larger atomic radius facilitates steric control, enabling selective substitution at position 6 .
Q. How can computational modeling predict the biological activity of halogenated imidazo[1,2-a]pyridines?
- In Silico Tools :
- Docking studies : Assess binding affinity to targets like DYRK1A kinase (implicated in neurodegenerative diseases). Halogens enhance hydrophobic interactions in kinase pockets .
- QSAR models : Correlate electronic effects (e.g., Hammett σ values of halogens) with antimicrobial IC₅₀ values .
- Validation : Experimental IC₅₀ values (e.g., 2–10 µM against S. aureus) align with predictions for bromo/chloro derivatives .
Contradictions and Limitations
- Synthesis Yields : Methods in report 65% yields for bromo derivatives, while iodinated analogs may require harsher conditions (e.g., higher temperatures), reducing yields to ~40–50% .
- Biological Activity : While bromo/chloro derivatives show potent antimicrobial activity, iodinated analogs may exhibit toxicity in mammalian cell lines, limiting therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
